3-O-メチルフルオレセイン

概要

説明

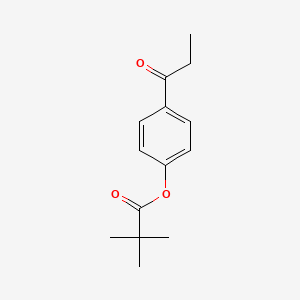

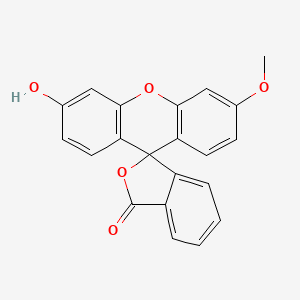

3-O-Methylfluorescein, also known as 3-Methylfluorescein or 3MF, is a fluorescent dye or fluorophore that belongs to the family of xanthene dyes . It is a derivative of fluorescein where a methyl group is attached to the third position of the xanthene ring . It is used as an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt, which is used in fluorimetric studies .

Synthesis Analysis

The synthesis of 3-O-Methylfluorescein involves several methods . The product has a molecular formula of C21H14O5 and a molecular weight of 346.3329 . The reaction conditions involve the use of sodium hydroxide in methanol and water at 20 degrees Celsius for 10 hours .Molecular Structure Analysis

The molecular structure of 3-O-Methylfluorescein is represented by the formula C21H14O5 . The molecular weight is 346.33 .Chemical Reactions Analysis

While specific chemical reactions involving 3-O-Methylfluorescein are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis

3-O-Methylfluorescein has a molecular weight of 346.33 . It has a density of 1.4±0.1 g/cm3, a boiling point of 525.8±50.0 °C at 760 mmHg, and a flash point of 188.7±23.6 °C .科学的研究の応用

酵素活性アッセイ

3-O-メチルフルオレセイン: は、酵素活性アッセイ、特にホスファターゼによる加水分解の研究において基質として使用されます 。反応生成物であるO-メチルフルオレセインは、その蛍光によって検出され、酵素活性の感受性の高い尺度を提供します。この用途は、酵素の速度論と機能を理解するための生化学と分子生物学において非常に重要です。

蛍光プローブ

この化合物は、その光学特性により蛍光プローブとして役立ちます。 蛍光プローブの設計と合成に使用されており、バイオ医薬品研究、環境モニタリング、食品安全における重要なツールです 。これらのプローブは、細胞内の生体分子または分子活性を検出することができ、細胞プロセスと分子間相互作用に関する洞察を提供します。

薬理学的研究

薬理学では、3-O-メチルフルオレセインは、CYP2C19やCYP1A1などの特定のシトクロムP450酵素の選択的な蛍光基質として使用されます 。これらの酵素を研究することは、医薬品の生体変換において重要な役割を果たすため、創薬と薬物代謝の理解に不可欠です。

Safety and Hazards

作用機序

Target of Action

3-O-Methylfluorescein primarily targets the enzyme PTEN (phosphatase and tensin homologue deleted on chromosome 10) and Cytochrome P450 isoform CYP2C19 . PTEN is a well-known tumor suppressor, and its PI (3,4,5)P3 lipid phosphatase activity is an important counteracting mechanism in PI 3-kinase (phosphoinositide 3-kinase) signaling . CYP2C19 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of xenobiotics in the body .

Mode of Action

3-O-Methylfluorescein interacts with its targets by serving as a substrate for their enzymatic activities. For PTEN, it acts as a substrate for the phosphatase reaction . For CYP2C19, 3-O-Methylfluorescein undergoes O-demethylation to fluorescein, a process that is selective for CYP2C19 at substrate concentrations ≤1 μM .

Biochemical Pathways

The action of 3-O-Methylfluorescein affects the PI 3-kinase signaling pathway. By serving as a substrate for PTEN, it influences the balance of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which in turn affects other signaling components such as Akt . Additionally, the O-demethylation of 3-O-Methylfluorescein by CYP2C19 is part of the broader metabolic activities of the cytochrome P450 family of enzymes .

Pharmacokinetics

For example, the O-demethylation of 3-O-Methylfluorescein by CYP2C19 is selective at substrate concentrations ≤1 μM, but at concentrations ≥10 μM, other P450 isozymes can also catalyze this reaction .

Result of Action

The action of 3-O-Methylfluorescein results in molecular and cellular effects related to its targets’ functions. By serving as a substrate for PTEN, it can influence the levels of PIP3 in cells and thereby affect PI 3-kinase signaling . The O-demethylation of 3-O-Methylfluorescein by CYP2C19 results in the production of fluorescein .

Action Environment

The action, efficacy, and stability of 3-O-Methylfluorescein can be influenced by various environmental factors. For example, the pH of the incubation environment can affect the hydrolysis of 3-O-Methylfluorescein by PTEN . Additionally, the presence of other compounds, such as inhibitors of specific P450 isozymes, can influence the O-demethylation of 3-O-Methylfluorescein by CYP2C19 .

生化学分析

Biochemical Properties

3-O-Methylfluorescein plays a significant role in biochemical reactions, primarily as a substrate for various enzymes. One notable interaction is with the enzyme cytochrome P450 2C19 (CYP2C19), where 3-O-Methylfluorescein is demethylated to fluorescein . This interaction is highly selective at low substrate concentrations, making it useful for probing CYP2C19 activity in human liver microsomes . Additionally, 3-O-Methylfluorescein interacts with the (Na+ + K+)-ATPase enzyme, where it serves as a substrate for the phosphatase reaction . These interactions highlight the compound’s utility in studying enzyme kinetics and activity.

Cellular Effects

3-O-Methylfluorescein influences various cellular processes, particularly those involving enzyme activity and cellular metabolism. For instance, it has been shown to interact with the metastasis-promoting phosphatase PRL-3, affecting cell migration and phosphoinositide metabolism . The compound’s ability to serve as a substrate for specific enzymes allows researchers to study cell signaling pathways and gene expression changes associated with these enzymatic activities.

Molecular Mechanism

At the molecular level, 3-O-Methylfluorescein exerts its effects through specific binding interactions with enzymes. For example, its interaction with CYP2C19 involves the demethylation of 3-O-Methylfluorescein to fluorescein, a reaction that can be inhibited by selective chemical inhibitors . This mechanism allows for the detailed study of enzyme inhibition and activation. Additionally, the compound’s interaction with the (Na+ + K+)-ATPase enzyme involves alternative reaction pathways and differential effects of ligands on enzyme conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Methylfluorescein can change over time due to factors such as stability and degradation. Studies have shown that the compound’s fluorescence properties remain stable under specific conditions, allowing for consistent and reliable measurements in biochemical assays . Long-term effects on cellular function and enzyme activity may vary depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of 3-O-Methylfluorescein in animal models can vary with different dosages. At low concentrations, the compound selectively interacts with specific enzymes, such as CYP2C19, without significant adverse effects . At higher concentrations, other P450 isozymes may also catalyze the demethylation reaction, potentially leading to toxic or adverse effects . These dosage-dependent effects highlight the importance of optimizing concentrations for specific experimental applications.

Metabolic Pathways

3-O-Methylfluorescein is involved in metabolic pathways that include its demethylation to fluorescein by CYP2C19 . This reaction is part of the broader metabolic processes involving cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways.

Transport and Distribution

Within cells and tissues, 3-O-Methylfluorescein is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic properties, indicated by its log Kow value, suggest that it may preferentially accumulate in lipid-rich environments . This distribution pattern can influence its localization and accumulation within cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 3-O-Methylfluorescein is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with the (Na+ + K+)-ATPase enzyme suggests a localization to membrane-associated regions where this enzyme is active . Understanding the subcellular distribution of 3-O-Methylfluorescein can provide insights into its functional roles in cellular processes.

特性

IUPAC Name |

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNYSZNOWTPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593129 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-30-1 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)